

# Comprehensive Technical Guide: Methyl 5-fluoro-2-(phenylmethoxy)benzoate

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## Compound of Interest

**Compound Name:** *Methyl 2-(benzyloxy)-5-fluorobenzoate*

**CAS No.:** *1807339-09-8*

**Cat. No.:** *B6315197*

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## Executive Summary

Methyl 5-fluoro-2-(phenylmethoxy)benzoate (CAS: 1807339-09-8) is a fluorinated ester derivative of salicylic acid. Structurally, it consists of a methyl benzoate core substituted with a fluorine atom at the 5-position and a phenylmethoxy (benzyloxy) group at the 2-position.<sup>[1]</sup> This compound serves as a critical protected building block in the synthesis of pharmaceutical agents, particularly those targeting soluble guanylate cyclase (sGC) stimulation and kinase inhibition. The benzyl group acts as a robust protecting group for the phenolic hydroxyl, allowing selective functionalization of the ester or the aromatic ring without interference.

## Chemical Identity & Nomenclature

Accurate identification is paramount for regulatory compliance and database searching. The following table consolidates the primary identifiers for this compound.

Identifier Type	Value / Description
IUPAC Name	Methyl 5-fluoro-2-(phenylmethoxy)benzoate
Common Synonyms	Methyl 5-fluoro-2-(benzyloxy)benzoate; Benzoic acid, 5-fluoro-2-(phenylmethoxy)-, methyl ester; Methyl 2-benzyloxy-5-fluorobenzoate
CAS Registry Number	1807339-09-8
Molecular Formula	C <sub>15</sub> H <sub>13</sub> FO <sub>3</sub>
Molecular Weight	260.26 g/mol
SMILES	<chem>COC(=O)C1=C(OCC2=CC=CC=C2)C=CC(F)=C1</chem>
InChIKey	Predicted based on structure:[1][2][3][4] [5]WZYOZIRZLTZSNJ-UHFFFAOYSA-N (Analogous)
Appearance	White to off-white solid (typically)
Solubility	Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water

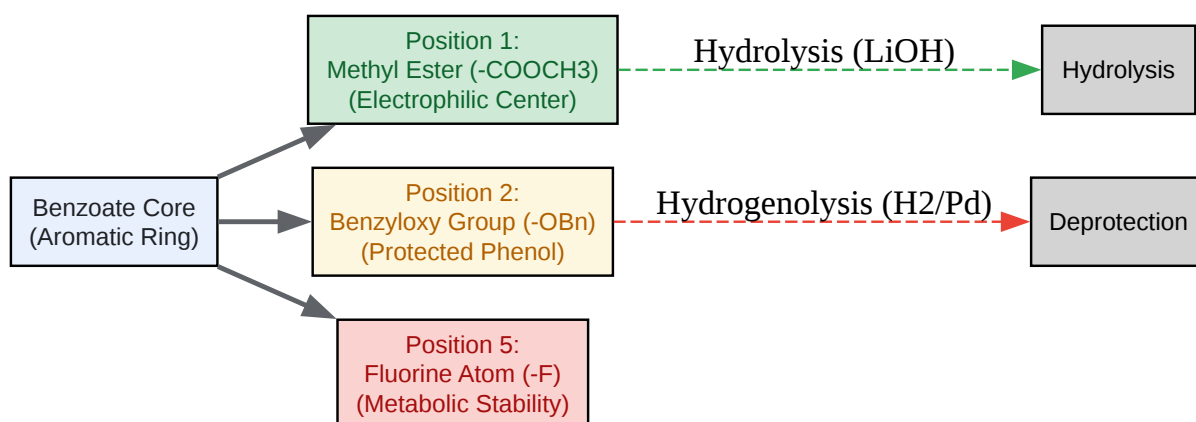
## Structural Analysis & Reactivity Profile

The compound features three distinct functional zones that dictate its chemical behavior:

- Methyl Ester (C-1): Susceptible to hydrolysis (to acid) or reduction (to alcohol/aldehyde).
- Benzyloxy Group (C-2): A stable ether linkage protecting the phenol. It can be cleaved via catalytic hydrogenation (H<sub>2</sub>/Pd-C) or strong acid (HBr/AcOH) to restore the free phenol.
- Fluorine Substituent (C-5): Increases lipophilicity and metabolic stability. It deactivates the ring towards electrophilic aromatic substitution but activates it for specific nucleophilic attacks if the ring is electron-deficient.

## Visualizing the Structural Logic

The following diagram illustrates the functional connectivity and potential reaction sites.



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Figure 1: Functional group analysis of Methyl 5-fluoro-2-(phenylmethoxy)benzoate.

## Synthesis Protocol: Williamson Ether Synthesis

The most reliable route to Methyl 5-fluoro-2-(phenylmethoxy)benzoate is the O-alkylation of Methyl 5-fluoro-2-hydroxybenzoate using benzyl bromide. This method ensures high yield and regioselectivity.

### Reaction Scheme

“



### Experimental Procedure

Reagents:

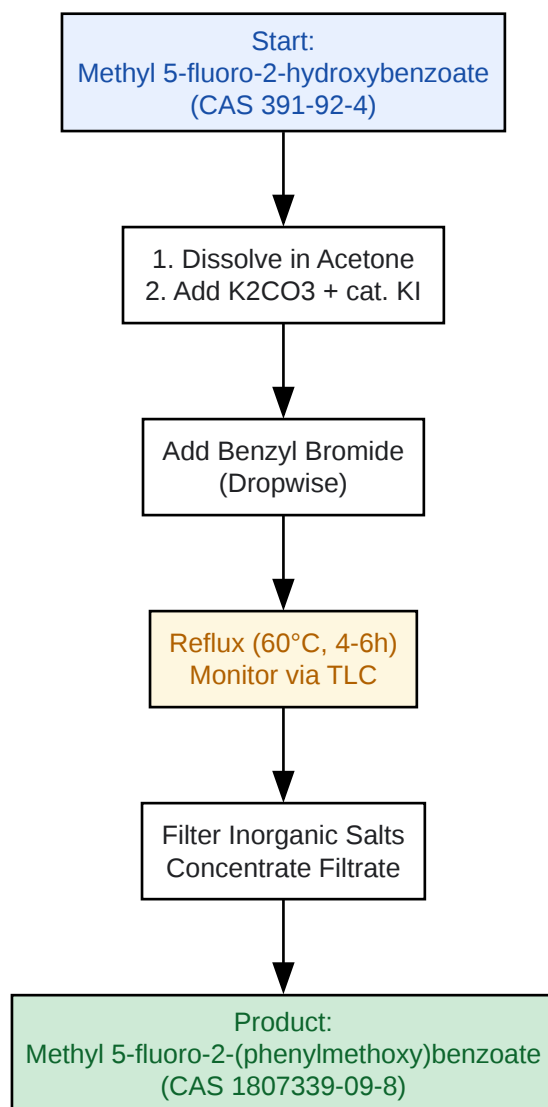
- Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) [CAS: 391-92-4][1]
- Benzyl Bromide (1.2 eq)[6]

- Potassium Carbonate ( $K_2CO_3$ ), anhydrous (2.0 eq)
- Potassium Iodide (KI), catalytic (0.1 eq)
- Acetone (Reagent Grade) or DMF (for faster rates)

#### Step-by-Step Protocol:

- Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 5-fluoro-2-hydroxybenzoate (10 mmol) in Acetone (50 mL).
- Base Addition: Add Potassium Carbonate (20 mmol) and a catalytic amount of Potassium Iodide (1 mmol). Stir the suspension at room temperature for 15 minutes to initiate deprotonation of the phenol.
- Alkylation: Add Benzyl Bromide (12 mmol) dropwise via a syringe or addition funnel.
- Reflux: Heat the mixture to reflux (approx. 60°C) and stir vigorously for 4–6 hours.
  - Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower  $R_f$  than the product (ether).
- Work-up:
  - Cool the mixture to room temperature.
  - Filter off the inorganic solids (KBr, excess  $K_2CO_3$ ) and wash the filter cake with acetone.
  - Concentrate the filtrate under reduced pressure to obtain a crude residue.<sup>[4]</sup>
- Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL). Dry over anhydrous  $Na_2SO_4$ , filter, and concentrate.
  - Optional: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography if high purity (>99%) is required.

## Synthesis Workflow Diagram



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Figure 2: Step-by-step synthesis workflow for the target compound.

## Characterization & Quality Control

Upon isolation, the compound must be characterized to confirm identity.

Technique	Expected Signals / Parameters
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 7.30–7.45 (m, 5H): Benzyl aromatic protons. [7] $\delta$ 7.50 (dd, 1H): H-6 of benzoate (ortho to ester). $\delta$ 7.15 (m, 1H): H-4 of benzoate. $\delta$ 6.95 (dd, 1H): H-3 of benzoate. $\delta$ 5.15 (s, 2H): Benzylic $-\text{CH}_2-$ protons (Singlet). $\delta$ 3.89 (s, 3H): Methyl ester $-\text{OCH}_3$ protons (Singlet).[6]
$^{13}\text{C}$ NMR	$\delta$ 166.5: Carbonyl (C=O). $\delta$ 52.3: Methyl ester carbon. $\delta$ 70.8: Benzylic carbon ( $-\text{CH}_2-$ ). $\delta$ 158.0: C-F coupling (d).
Mass Spectrometry (ESI)	$[\text{M}+\text{H}]^+$ : 261.26 m/z $[\text{M}+\text{Na}]^+$ : 283.25 m/z

## Applications in Drug Development

Methyl 5-fluoro-2-(phenylmethoxy)benzoate is primarily utilized as a protected intermediate in the synthesis of complex pharmaceutical agents.

- **Salicylate Analogs:** It serves as a precursor for 5-fluoro-salicylic acid derivatives. The benzyl group protects the phenol during harsh reactions (e.g., nitration, chlorination) at the phenyl ring.
- **sGC Stimulator Research:** Structural analogs (e.g., where the benzyl group is substituted with 2-fluorobenzyl) are key intermediates for drugs like Vericiguat. This specific unsubstituted benzyl compound is often used in Structure-Activity Relationship (SAR) studies to determine the necessity of the 2-fluoro substituent on the benzyl ring for biological activity.
- **Kinase Inhibitors:** The 5-fluoro-2-alkoxybenzoate motif is a common pharmacophore in kinase inhibitors, where the fluorine atom modulates metabolic stability and binding affinity.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10035289: Methyl 5-fluoro-2-methoxybenzoate (Analog Reference). Retrieved from [\[Link\]](#)

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## Sources

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